1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide
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Overview
Description
1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide is a complex organic compound that features a pyridinium core This compound is notable for its unique structure, which includes a benzyloxy group and a propanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide typically involves multiple steps. One common route includes the esterification of (2S)-2-(Benzyloxy)propanoic acid with 8-hydroxyoctylpyridine under acidic conditions to form the intermediate ester. This intermediate is then subjected to quaternization with iodomethane to yield the final pyridinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents.
Major Products
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include piperidine derivatives.
Substitution: Products include various halide-substituted pyridinium salts.
Scientific Research Applications
1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in cellular studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The pyridinium core can interact with nucleic acids and proteins, potentially disrupting cellular processes. The benzyloxy group may enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyrrolidin-1-ium iodide
- 1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)quinolin-1-ium iodide
Uniqueness
1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide is unique due to its specific structural features, such as the combination of a pyridinium core with a benzyloxy-propanoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
824432-18-0 |
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Molecular Formula |
C23H32INO3 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
8-pyridin-1-ium-1-yloctyl (2S)-2-phenylmethoxypropanoate;iodide |
InChI |
InChI=1S/C23H32NO3.HI/c1-21(27-20-22-14-8-6-9-15-22)23(25)26-19-13-5-3-2-4-10-16-24-17-11-7-12-18-24;/h6-9,11-12,14-15,17-18,21H,2-5,10,13,16,19-20H2,1H3;1H/q+1;/p-1/t21-;/m0./s1 |
InChI Key |
OTPOWIRHEUFHBK-BOXHHOBZSA-M |
Isomeric SMILES |
C[C@@H](C(=O)OCCCCCCCC[N+]1=CC=CC=C1)OCC2=CC=CC=C2.[I-] |
Canonical SMILES |
CC(C(=O)OCCCCCCCC[N+]1=CC=CC=C1)OCC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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